molecular formula C15H14ClNO3S B4738693 methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B4738693
M. Wt: 323.8 g/mol
InChI Key: YQVKXXRMOPSFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 4,5-dimethylthiophene-3-carboxylic acid.

    Amidation Reaction: 4-chlorobenzoyl chloride is reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

Methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and bacterial infections.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action.

    Materials Science: Thiophene derivatives are explored for their electronic properties, making them suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The presence of the 4-chlorobenzamido group enhances its binding affinity to these targets, while the thiophene ring contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Methyl 2-(4-methylbenzamido)-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a chlorine atom, leading to different biological activities.

    Methyl 2-(4-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate: The presence of a fluorine atom instead of chlorine can affect its electronic properties and reactivity.

    Methyl 2-(4-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate: The nitro group introduces additional reactivity, making it suitable for different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-4-6-11(16)7-5-10/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVKXXRMOPSFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 3
methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.